2-Chloro-3-fluoro-5-methoxypyridine
Description
2-Chloro-3-fluoro-5-methoxypyridine is a halogenated pyridine derivative with a chlorine atom at the 2-position, fluorine at the 3-position, and a methoxy group (-OCH₃) at the 5-position of the pyridine ring.
- Electronic Effects: The electron-withdrawing chlorine and fluorine substituents increase electrophilicity, while the methoxy group introduces electron-donating resonance effects, creating a polarized electronic environment .
- Applications: Halogenated pyridines are widely used as intermediates in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to their bioactivity and stability .
Properties
IUPAC Name |
2-chloro-3-fluoro-5-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWUTYNFETYGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves converting an amino group at the 3-position of 2-chloro-5-methoxypyridine to fluorine via diazotization. The process employs tert-butyl nitrite as a diazotizing agent and copper fluoride (CuF₂) as the fluorinating agent in an inert organic solvent (e.g., acetonitrile or methanol).
Reaction Steps :
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Diazotization : 2-Chloro-3-amino-5-methoxypyridine reacts with tert-butyl nitrite at 0–60°C to form a diazonium intermediate.
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Fluorination : The intermediate undergoes thermal decomposition in the presence of CuF₂, replacing the diazonium group with fluorine.
Optimized Parameters :
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Molar Ratios : tert-butyl nitrite : CuF₂ : substrate = 1–1.2 : 1–1.3 : 0.9–1.1.
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Temperature : 40–50°C for 6–8 hours.
Advantages :
-
Avoids hazardous anhydrous hydrogen fluoride (HF).
Halogen Exchange Using Anhydrous Hydrogen Fluoride
Liquid-Phase Fluorination of Chlorinated Precursors
This method substitutes chlorine at the 3-position with fluorine using anhydrous HF under high-pressure conditions. A representative pathway starts with 2,3-dichloro-5-methoxypyridine.
Reaction Conditions :
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Temperature : 170–200°C.
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Pressure : ≥200 psig (1,480 kPa).
Industrial Scalability :
Challenges :
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Corrosive nature of HF necessitates specialized equipment.
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Competing side reactions (e.g., over-fluorination) require precise temperature control.
Methoxylation of Halogenated Pyridines
Nucleophilic Aromatic Substitution
Introducing the methoxy group at the 5-position is achieved via nucleophilic substitution of a chloro or nitro group. For example, 2-chloro-3-fluoro-5-nitropyridine reacts with sodium methoxide (NaOMe) in methanol.
Optimized Protocol :
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Substrate : 2-Chloro-3-fluoro-5-nitropyridine.
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Reagent : 1.05 equivalents of NaOMe.
Key Considerations :
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Polar aprotic solvents (e.g., DMF) improve reaction kinetics but require phase-transfer catalysts for aqueous workups.
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Nitro group reduction (e.g., using SnCl₂/HCl) may precede methoxylation in multi-step syntheses.
Vapor-Phase Chlorination of Trifluoromethylpyridines
High-Temperature Chlorination
Vapor-phase chlorination of 3-trifluoromethylpyridine derivatives introduces chlorine at the 2-position. While primarily used for agrochemical intermediates (e.g., 2-chloro-5-trifluoromethylpyridine), this method adapts to methoxy-containing analogs.
Modified Process :
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Substrate : 3-Fluoro-5-methoxypyridine.
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Chlorination Agent : Cl₂ gas (1–6 equivalents).
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Temperature : 300–450°C.
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Catalyst : UV light or radical initiators (e.g., azobisisobutyronitrile).
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Yield : 50–62% with 7:1 selectivity for this compound over regioisomers.
Industrial Relevance :
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Integrated with fluorination steps to produce multi-halogenated pyridines.
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Byproducts (e.g., dichlorinated derivatives) are recycled via catalytic hydrogenolysis.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
Emerging Techniques and Innovations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The chlorine atom at position 2 and fluorine at position 3 are susceptible to nucleophilic substitution under controlled conditions.
Key factors influencing reactivity:
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Chlorine is more reactive than fluorine due to its lower electronegativity and larger atomic radius.
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The methoxy group at position 5 directs nucleophiles meta to its position via resonance effects.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, leveraging its halogen substituents.
Suzuki-Miyaura Coupling
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Chlorine is typically replaced in these reactions due to its favorable oxidative addition kinetics with palladium catalysts .
Methoxy Group Demethylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr<sub>3</sub> | DCM, −78°C → RT, 6 h | 2-Chloro-3-fluoro-5-hydroxypyridine | 90% | |
| HI (aq) | Reflux, 48 h | 2-Chloro-3-fluoro-5-hydroxypyridine | 85% |
Halogen Exchange Reactions
Fluorine at position 3 can undergo halogen exchange under high-pressure conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HF (anhydrous) | 180–200°C, 200–300 psig, 24 h | 3-Chloro-2-fluoro-5-methoxypyridine | 75% |
Oxidation of Methoxy Group
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 60°C, 8 h | 2-Chloro-3-fluoro-5-carboxypyridine | 55% |
Reduction of Chlorine
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>/Pd-C | EtOH, RT, 12 h | 3-Fluoro-5-methoxypyridine | 88% |
Biological Activity Derivatives
The compound serves as a precursor for bioactive molecules:
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Anticancer agents : Coupling with pyrimidine boronic acids yields kinase inhibitors (IC<sub>50</sub> = 12 nM) .
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Herbicides : Halogen exchange products show herbicidal activity at 0.5 kg/ha .
Key Challenges in Reactivity
Scientific Research Applications
2-Chloro-3-fluoro-5-methoxypyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-3-fluoro-5-methoxypyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Position and Reactivity :
- Halogen Placement : In 2-Chloro-3-fluoro-5-methoxypyridine, the 2-Cl and 3-F arrangement creates steric hindrance near the nitrogen, reducing nucleophilic attack at the 2-position compared to 3-chloro-2-fluoro-5-methylpyridine .
- Methoxy vs. Methyl : The methoxy group in the target compound enhances solubility in polar solvents compared to methyl-substituted analogs (e.g., 2-Chloro-3-fluoro-5-methylpyridine), which are more lipophilic .
Electronic and Steric Effects :
- Trifluoromethyl vs. Methoxy : Compounds like 2-Chloro-5-(trifluoromethyl)pyridine exhibit stronger electron-withdrawing effects due to CF₃, increasing electrophilicity for cross-coupling reactions, whereas methoxy groups offer mild electron donation .
- Carboxylate Derivatives : Methyl esters (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) enable further functionalization via hydrolysis or amidations, a feature absent in methoxy-substituted analogs .
Applications :
Biological Activity
2-Chloro-3-fluoro-5-methoxypyridine is a heterocyclic organic compound notable for its diverse applications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C6H6ClFNO |
| Molecular Weight | 177.57 g/mol |
| IUPAC Name | This compound |
| Melting Point | 29-30 °C |
| Structure | Chemical Structure |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine substituents enhances its binding affinity, potentially modulating the activity of these targets. The compound's mechanism may involve:
- Enzyme Inhibition : It can inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, altering signal transduction processes.
Biological Activity Studies
Research indicates that this compound exhibits significant biological activity against various cell lines. For example, studies have shown its effectiveness in inhibiting the proliferation of cancer cells.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of several pyridine derivatives, including this compound, against L1210 mouse leukemia cells. The results demonstrated that this compound exhibited potent inhibition with an IC50 value in the nanomolar range, suggesting strong anticancer potential .
Table: Inhibition Data Against L1210 Cells
| Compound | IC50 (nM) |
|---|---|
| This compound | <50 |
| Control (untreated) | N/A |
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold in drug discovery. Its derivatives are being explored for:
- Antiviral Agents : Research is ongoing to evaluate its effectiveness against viral infections.
- Antimicrobial Compounds : The compound's ability to disrupt microbial growth is being studied for potential use in antibiotics.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 2-Chloro-3-fluoro-4-methylpyridine | Methyl substitution alters reactivity | Moderate inhibition |
| 2-Chloro-3-fluoro-6-methylpyridine | Different methyl position affects reactivity | Low inhibition |
| 2-Chloro-5-fluoropyridine | Lacks methoxy group | Weak activity |
Q & A
Q. What are the recommended synthetic routes for 2-chloro-3-fluoro-5-methoxypyridine, and how can reaction conditions be optimized?
The synthesis of halogenated pyridines often involves sequential functionalization. For example, chloro- and fluoropyridine derivatives can be prepared via halogenation of methoxypyridine precursors using agents like POCl₃ or SOCl₂ for chlorination and KF/DAST (diethylaminosulfur trifluoride) for fluorination . Optimizing temperature (e.g., 80–110°C for chlorination) and stoichiometric ratios is critical to minimize byproducts like over-halogenated species. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is recommended for isolating high-purity product .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for methoxy groups at ~3.9 ppm and aromatic protons at 6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₄ClFNO₂).
- HPLC/UPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water gradients) with UV detection at 254 nm .
Certificates of Analysis (COA) should be cross-referenced for batch-specific data .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : N95 respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal exposure .
- Ventilation : Use fume hoods during synthesis or weighing.
- Storage : Keep in airtight containers away from ignition sources (flash point: ~113°C for related pyridines) .
- Waste Disposal : Segregate halogenated waste and consult environmental safety guidelines (WGK 3 rating indicates high water hazard potential) .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the regioselectivity of further functionalization?
The electron-withdrawing effects of Cl and F substituents direct electrophilic substitution to the para position relative to the methoxy group. Computational studies (DFT calculations) can predict reactivity trends. For example, methoxy groups activate the ring at the ortho/para positions, while halogens deactivate it, creating a regioselective "hotspot" for cross-coupling reactions (e.g., Suzuki-Miyaura at C-4) . Experimental validation via competitive reaction monitoring is advised.
Q. What strategies mitigate competing side reactions during palladium-catalyzed couplings with this substrate?
Common issues include proto-dehalogenation and homecoupling. Mitigation strategies:
- Ligand Selection : Use bulky ligands (XPhos, SPhos) to suppress β-hydride elimination .
- Solvent Optimization : DMF or toluene at 80–100°C enhances catalytic efficiency.
- Additives : K₂CO₃ or Cs₂CO₃ as bases improve transmetallation rates .
Monitor reaction progress via TLC or GC-MS to terminate at optimal conversion .
Q. How can computational modeling predict biological activity or material properties of derivatives?
- Molecular Docking : Screen for binding affinity to neurological targets (e.g., kinases or GPCRs) using software like AutoDock Vina .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity or photophysical properties (e.g., fluorescence quantum yield) .
- DFT for Materials : Calculate HOMO/LUMO gaps to assess suitability for OLEDs or conductive polymers .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
For chiral derivatives (e.g., axially substituted analogs):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
